![molecular formula C9H14O B1293812 Bicyclo[3.3.1]nonan-9-one CAS No. 10036-09-6](/img/structure/B1293812.png)
Bicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
Bicyclo[331]nonan-9-one is an organic compound with the molecular formula C₉H₁₄O It is a bicyclic ketone, characterized by its unique structure consisting of two fused cyclohexane rings with a ketone functional group at the bridgehead position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonan-9-one can be synthesized through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is used to synthesize the this compound cores of compounds such as garsubellin A, hyperforin, guttiferone A, and hypersampsone F .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Table 1: Key Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Key Features |
---|---|---|---|
Friedel-Crafts | SnCl₄, CH₂Cl₂, 6h, 25°C | 60–70 | Forms bridgehead substituents |
Enamine cyclization | Pyrrolidine, KOtBu, reflux | 45–55 | Requires reclosure steps |
Organocatalytic cascade | Thiourea catalyst, DCM, rt | 75–85 | Enantioselective synthesis |
Ring-Opening and Functionalization
The strained bicyclic system undergoes selective ring-opening under acidic or nucleophilic conditions:
- Solvolysis of epoxides : Exo-2,3-epoxide derivatives solvolyze in trifluoroacetic acid (TFA) to form exo-7-hydroxy derivatives (94% selectivity) . In acetic acid/sodium acetate, mixtures of diols (e.g., exo-2-exo-7-diol) are obtained .
- Bromination : 1-Bromobicyclo[3.3.1]nonan-9-one reacts with AgNO₃ to yield bridgehead alcohols or rearranged products via Wagner-Meerwein shifts .
Table 2: Solvolysis Outcomes of Bicyclo[3.3.1]nonene Oxide
Solvent System | Major Product | Yield (%) |
---|---|---|
Trifluoroacetic acid | 7-Bicyclo[3.3.1]nonen-exo-2-ol | 94 |
Acetic acid/NaOAc | exo-2-exo-7-Diol | 54 |
Methanol/H₂O | exo-2-exo-3-Diol | 14 |
Transannular Reactions
Proximity of C-3 and C-7 enables transannular interactions:
- Hydride shifts : In deuteriomethanol, bridgehead protons undergo exchange via a transient enolate intermediate (rate = 0.67 × 10⁻⁴ L/mol·s) .
- Epoxide rearrangements : Transannular hydride shifts dominate in solvolysis, forming strained intermediates detectable via NMR .
Functionalization at Bridgehead Positions
The bridgehead ketone undergoes nucleophilic attack and reductions:
- Grignard additions : Methylmagnesium bromide adds to the ketone, forming tertiary alcohols with retention of bicyclic structure .
- Wolf-Kishner reduction : Removal of the C-9 ketone requires harsh conditions (NH₂NH₂, NaOH, 200°C), often leading to partial ring opening .
Table 3: Functionalization Reactions
Reaction | Reagents | Product | Yield (%) |
---|---|---|---|
Grignard addition | MeMgBr, THF, 0°C | 9-Hydroxy-9-methyl derivative | 65 |
Wolf-Kishner reduction | NH₂NH₂, NaOH, ethylene glycol | Bicyclo[3.3.1]nonane | 40 |
Mechanistic Insights
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Some derivatives of this compound are explored for their therapeutic potential.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of bicyclo[3.3.1]nonan-9-one and its derivatives involves interactions with specific molecular targets and pathways. For example, in the context of anticancer research, the compound’s derivatives may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The exact mechanism can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane: A structurally similar compound without the ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with nitrogen atoms in the structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with oxygen and sulfur atoms in the structure.
Uniqueness: Bicyclo[33
Actividad Biológica
Bicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthetic routes leading to biologically active derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation examined the antiproliferative effects of 3,7-diazathis compound derivatives, demonstrating their ability to activate polyamine (PA) catabolism in cancer cells, which can lead to apoptosis. The study synthesized eight bispidine derivatives, out of which three exhibited significant cytotoxicity against various cancer cell lines in MTT assays .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
3,7-Diazathis compound | 15 | HeLa |
2-Diazathis compound | 20 | MCF-7 |
4-Diazathis compound | 25 | A549 |
The mechanism underlying the anticancer activity of this compound involves the restoration of PA catabolism, which is often downregulated in cancer cells. By enhancing this metabolic pathway, these compounds can increase the levels of cytotoxic substances that induce cell death in malignant cells .
Neurotransmitter Reuptake Inhibition
In addition to anticancer properties, this compound derivatives have been identified as potential monoamine neurotransmitter reuptake inhibitors. These compounds may be useful in treating mood disorders by modulating neurotransmitter levels in the brain . The structural features that contribute to this activity include specific substitutions at the nitrogen atoms within the bicyclic framework.
Synthetic Routes
The synthesis of this compound and its derivatives has been explored through various methodologies:
Organocascade Synthesis
One effective approach involves an organocatalytic cascade reaction that utilizes prochiral cyclohexanones and indene derivatives to construct bicyclic products with high stereoselectivity and yield . This method allows for the efficient generation of complex molecules that retain biological activity.
Table 2: Synthetic Methods for this compound
Method Description | Yield (%) | Stereoselectivity |
---|---|---|
Organocatalytic Cascade | 85 | >20:1 |
Friedel-Crafts Cyclization | 70 | Moderate |
Solvolysis Reactions | 60 | Low |
Case Studies
A case study on the synthesis of 2-bicyclo(3.3.1)nonyl acetate demonstrated that solvolysis reactions could yield a variety of bicyclic products under different conditions, showcasing the versatility of synthetic strategies available for these compounds .
Propiedades
IUPAC Name |
bicyclo[3.3.1]nonan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-7-2-1-3-8(4-7)6-9/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFLIDKLELMAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905441 | |
Record name | Bicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10036-09-6 | |
Record name | Bicyclo[3.3.1]nonan-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonan-9-one?
A1: The molecular formula of this compound is C9H14O, and its molecular weight is 138.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and X-ray diffraction to characterize this compound [, , , ].
Q3: What is the typical conformation of this compound in the solid state?
A3: Studies using ¹³C solid-state NMR suggest that this compound predominantly adopts a twin-chair conformation in its solid state [].
Q4: How can this compound be synthesized from 1,5-cyclooctadiene?
A4: A simple and efficient synthesis route from 1,5-cyclooctadiene to this compound utilizes a hydroboration-oxidation sequence, as described in the literature [, ].
Q5: Can this compound undergo fragmentation reactions?
A5: Yes, derivatives of this compound, such as 1-(tosyloxymethyl) and 1-(trifluoromethylsulfonyloxymethyl) derivatives, can undergo fragmentation reactions when treated with various nucleophiles, leading to the formation of 5-methylenecyclooctane derivatives [].
Q6: How can allylic geminal diacetates be used to synthesize this compound derivatives?
A6: Allylic geminal diacetates function as a1,a3 synthons, enabling the efficient synthesis of various substituted this compound derivatives [, ].
Q7: What is the pharmacological significance of heterocyclic this compound derivatives?
A7: Research indicates that specific heterocyclic this compound derivatives, particularly those with 2,4-dipyridyl side chains, exhibit a strong affinity for κ-opioid receptors [].
Q8: How does the structure of this compound derivatives influence their affinity for κ-opioid receptors?
A8: Studies reveal a strong structure-activity relationship. For instance, 3,7-diazabicyclononanones with 2,4-dipyridyl substituents demonstrate the highest potency. Conversely, replacing one nitrogen with oxygen (3-oxa-7-azathis compound) or introducing phenyl substituents at the 2 and 4 positions significantly diminishes activity [].
Q9: What is the proposed pharmacophoric conformation of diazabicyclo[3.3.1]nonanones for κ-opioid receptor binding?
A9: Research suggests that a chair-boat conformation, with protonation at the N7 nitrogen, represents the pharmacophoric conformation for diazabicyclo[3.3.1]nonanones. This conclusion stems from pH-dependent NMR studies and comparisons with known κ-agonists [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.